1,2,5-Thiadiazole-3,4-dicarboxylic acid

Descripción general

Descripción

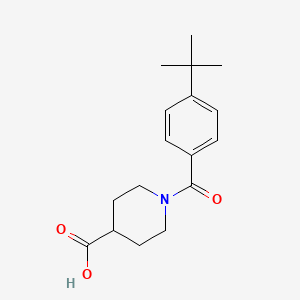

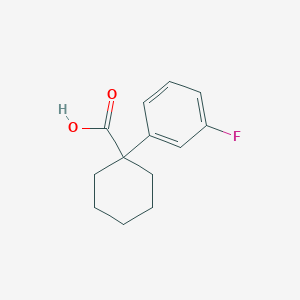

1,2,5-Thiadiazole-3,4-dicarboxylic acid is a chemical compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. The compound's structure includes two carboxylic acid groups attached to the thiadiazole ring, which can act as a ligand in coordination chemistry, binding to metal ions to form various coordination compounds .

Synthesis Analysis

The synthesis of thiadiazole derivatives, including this compound, often involves cyclization reactions and the use of electrophilic reagents. For example, 2-amino-1,3,4-thiadiazoles can be synthesized via condensation of thiosemicarbazide and aldehydes followed by iodine-mediated oxidative bond formation . Although not directly related to the this compound, these methods provide insight into the synthetic routes that could be adapted for its production. Additionally, the synthesis of carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety has been reported, which involves characterization techniques such as NMR spectroscopy, FTIR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through single-crystal structure analyses, revealing diverse coordination modes towards alkaline earth metal ions. These coordination compounds can exhibit mononuclear or two-dimensional coordination structures, with hydrogen bond interactions extending the crystal structure into three-dimensional frameworks . The structure of related thiadiazole derivatives has also been studied using density functional theory, which provides insights into the electronic structure, vibrational analysis, and non-linear optical properties .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for the formation of liquid crystalline phases and the stabilization of coordination compounds. The length of substituents attached to the thiadiazole ring, such as alkoxy chains, can significantly influence the liquid crystalline behavior and the formation of different mesophases . The reactivity of thiadiazole compounds also includes their ability to form coordination compounds with metal ions, as demonstrated by the synthesis of alkaline earth coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the liquid crystalline properties of 1,3,4-thiadiazole compounds are affected by the length of the alkoxy chain, with longer chains favoring the formation of smectic phases . The electronic and spectroscopic properties of these compounds can be analyzed using various computational methods, providing information on hydrogen bonding strength, charge transfer, and solvent effects . The electrical conductivity of thiadiazole derivatives in different phases has also been reported, with values ranging from 10^(-3) to 10^(-4) S cm^(-1) for smectic mesophases .

Aplicaciones Científicas De Investigación

Coordination Compounds Synthesis

1,2,5-Thiadiazole-3,4-dicarboxylic acid (H2tdzdc) ligand has been utilized in constructing coordination compounds with alkaline earth metals, leading to diverse coordination structures. The different crystal structures of these compounds reveal the varied coordination modes of H2tdzdc ligand with different metal ions, which depend on the ion's radius and electron shell number (Zhao et al., 2014).

Corrosion Inhibition

A derivative of 1,3,4-thiadiazole, namely 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), has been synthesized and investigated as a corrosion inhibitor for mild steel in hydrochloric acid medium. Experimental and computational studies show high protection degrees and elucidate the adsorption mechanism, highlighting 1,3,4-thiadiazole derivatives' potential in corrosion protection applications (Attou et al., 2020).

Material Science and Electronics

The chemical and structural properties of various 1,2,5-thiadiazole derivatives have been explored for their potential applications in material science and electronics. These include studies on the electronic properties and applications in photoconductivity and as components in electronic devices (Mataka et al., 1993).

Crystal Structure Studies

This compound has been used to form unique two-dimensional ladder-type networks in co-crystals, demonstrating its significance in the study of crystal structures and intermolecular interactions. These studies contribute to theunderstanding of molecular architecture and the development of new materials with specific properties (Tomura & Yamashita, 2010).

Synthesis of Novel Compounds

Research has focused on developing new methods for synthesizing derivatives of 1,3,4-thiadiazole, including 1,3,4-thiadiazol-2-amine derivatives. These studies contribute to the field of organic chemistry, providing new routes for synthesizing compounds with potential biological and industrial applications (Kokovina et al., 2021).

Antimicrobial and Pharmacological Activities

1,3,4-thiadiazole based compounds, related to 1,2,5-thiadiazole derivatives, are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds have been studied extensively for their potential in medicinal chemistry and pharmacology (Matysiak, 2015).

Mecanismo De Acción

Target of Action

1,2,5-Thiadiazole-3,4-dicarboxylic acid (TDZDC) is a versatile compound that interacts with various targets. It has been used to construct coordination compounds with alkaline earth metal ions such as Mg, Ca, and Sr . The coordination modes of TDZDC toward these ions depend mainly on the radius and the electron shell number of the metal ions .

Mode of Action

TDZDC interacts with its targets through various mechanisms. For instance, in the crystal structure of the 2:1 co-crystal of TDZDC and 4,4′-bipyridine, the molecules form a unique two-dimensional ladder-type network linked by intermolecular O–H···N and S···O heteroatom interactions . These interactions suggest that TDZDC can form stable complexes with its targets, which could be crucial for its biological activity.

Biochemical Pathways

It’s known that the compound can form robust and predictable zigzag chain structures via intermolecular o–h···n hydrogen bonds . These structures are stabilized by intermolecular C–H···O and C–H···π interactions . This suggests that TDZDC may affect biochemical pathways through its ability to form stable complexes with other molecules.

Result of Action

For instance, TDZDC has been used to construct coordination compounds with alkaline earth metal ions , suggesting that it may affect cellular processes involving these ions.

Action Environment

The action of TDZDC can be influenced by environmental factors. For example, the compound’s ability to form stable complexes suggests that it may be sensitive to changes in pH or temperature. Additionally, the coordination modes of TDZDC toward alkaline earth metal ions depend on the radius and the electron shell number of the metal ions , suggesting that the presence of these ions in the environment could influence the compound’s action.

Propiedades

IUPAC Name |

1,2,5-thiadiazole-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKODBHYAPROLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296835 | |

| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3762-94-5 | |

| Record name | NSC111921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the choice of auxiliary ligands influence the structural diversity of H2tdzdc-based coordination polymers?

A: Research demonstrates that the selection of auxiliary ligands significantly impacts the topology and dimensionality of H2tdzdc-based CPs []. For instance, using linear rigid ligands like 4,4′-bipyridine (bipy) or [4,4′-bipyridine]-N,N′-dioxide (obpy) with H2tdzdc results in two-dimensional layered structures, albeit with varying degrees of interpenetration []. Conversely, employing the flexible ligand 1,3-bi(pyridin-4-yl)propane (bpp) leads to the formation of a three-dimensional network []. This highlights how the geometric and coordinating properties of auxiliary ligands directly influence the final CP architecture.

Q2: What magnetic properties have been observed in Co(II) coordination polymers incorporating H2tdzdc?

A: Studies reveal that Co(II) coordination polymers containing H2tdzdc exhibit intriguing magnetic behaviors []. Despite the syn–anti bridging mode of the carboxylate groups, both a Co(II) CP with 4,4′-bipyridine and one with 1,3-bi(pyridin-4-yl)propane display antiferromagnetic interactions []. Interestingly, the latter also shows canted antiferromagnetism []. This suggests that H2tdzdc can mediate magnetic exchange interactions, making it a promising building block for magnetic materials.

Q3: Can H2tdzdc be used to synthesize polymers beyond coordination polymers?

A: Yes, H2tdzdc is not limited to CP synthesis and has been successfully employed in preparing polyamides []. This involves reacting the dicarbonyl chloride derivative of H2tdzdc with various diamines, including cycloaliphatic and aromatic ones []. These resulting polyamides exhibit desirable properties such as high softening points, glass transition temperatures, and thermal stability, demonstrating the versatility of H2tdzdc as a building block for diverse polymeric materials [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)